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molecular formula C10H10BrFO B8711266 2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one CAS No. 58472-44-9

2-Bromo-1-(4-fluorophenyl)-2-methylpropan-1-one

Cat. No. B8711266
M. Wt: 245.09 g/mol
InChI Key: ZISFVSBQBJYRDB-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

A slurry of 14 g. (0.105 mole) of anhydrous aluminum chloride in 14.4 g. (0.150 mole) of fluorobenzene and 24 ml. of carbon disulfide is cooled to 15°C. To it is added 0.100 mole of α-(dimethylaminomethyl)propionyl bromide hydrobromide over 10-15 minutes at 15°-20°C. The reaction is stirred for five minutes at 20°C and then quenched on ice. The product is extracted into chloroform. The chloroform layer is washed with aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated to give 2-bromo-4'-fluoro-2-methylpropiophenone.
Quantity
0.105 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Name
α-(dimethylaminomethyl)propionyl bromide hydrobromide
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BrH:12].CN([CH2:16][CH:17]([CH3:21])[C:18](Br)=[O:19])C>C(=S)=S>[Br:12][C:17]([CH3:21])([CH3:16])[C:18]([C:9]1[CH:10]=[CH:11][C:6]([F:5])=[CH:7][CH:8]=1)=[O:19] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.105 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
α-(dimethylaminomethyl)propionyl bromide hydrobromide
Quantity
0.1 mol
Type
reactant
Smiles
Br.CN(C)CC(C(=O)Br)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for five minutes at 20°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched on ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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